Isowighteone
Overview
Description
It is primarily found in pigeon pea (Cajanus cajan) and exhibits a range of biological activities, including antibacterial, pro-apoptotic, and anti-inflammatory properties . This compound has garnered significant interest due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Isowighteone, a prenylated flavonoid derivative, primarily targets fungal pathogens of plants . It is also known to exhibit antibacterial properties, suggesting that it may interact with bacterial cells .
Mode of Action
It is known to exhibitantibacterial, pro-apoptotic, and anti-inflammatory properties . This suggests that it may interact with cellular components in a way that inhibits bacterial growth, induces programmed cell death (apoptosis), and reduces inflammation.
Biochemical Pathways
Its antibacterial, pro-apoptotic, and anti-inflammatory properties suggest that it may influence a variety of cellular processes and pathways related to these functions .
Pharmacokinetics
It is known that this compound can be produced and secreted in hairy root cultures of pigeon pea (cajanus cajan) when co-treated with multiple elicitors . This suggests that the compound may be bioavailable in certain plant-based systems.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, induction of apoptosis, and reduction of inflammation . It has shown antibacterial activity against gram-positive bacteria including Listeria monocytogenes, methicillin-resistant Staphylococcus aureus, methicillin-sensitive Staphylococcus aureus, and gram-negative bacteria including Escherichia coli .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in hairy root cultures of pigeon pea, the production of this compound was enhanced when the cultures were co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of these and potentially other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isowighteone can be synthesized through various methods, including the transformation of hairy root cultures of pigeon pea using Agrobacterium rhizogenes . The cultures are co-treated with multiple elicitors such as methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride to enhance the production of this compound . The compound is then purified from the culture medium using semi-preparative high-performance liquid chromatography (HPLC) and identified by tandem mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of transformed hairy root cultures under controlled conditions. The elicitation process is optimized to maximize yield, and the compound is extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Isowighteone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its bioactivity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Isowighteone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of prenylation on flavonoid activity.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its antibacterial, anti-inflammatory, and pro-apoptotic properties, making it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Isowighteone is unique among prenylated flavonoids due to its specific biological activities and molecular structure. Similar compounds include:
Genistein: A non-prenylated flavonoid with similar anti-inflammatory and pro-apoptotic properties.
Wighteone: Another prenylated flavonoid with comparable antibacterial activity.
Cajaninstilbene Acid: A stilbenoid derivative found in pigeon pea with distinct biological activities
This compound stands out due to its enhanced bioactivity resulting from the prenylation process, which increases its lipophilicity and ability to interact with biological membranes .
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-10,21-23H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSVBNAMCDHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317874 | |
Record name | Isowighteone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68436-47-5 | |
Record name | Isowighteone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68436-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isowighteone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isowighteone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P89WCN5Q95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 - 172 °C | |
Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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